molecular formula C16H16ClNO5S B13378380 2-(Acetylamino)phenyl 5-chloro-2-methoxy-4-methylbenzenesulfonate

2-(Acetylamino)phenyl 5-chloro-2-methoxy-4-methylbenzenesulfonate

Cat. No.: B13378380
M. Wt: 369.8 g/mol
InChI Key: GGNZJLYFHQMIES-UHFFFAOYSA-N
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Description

2-(Acetylamino)phenyl 5-chloro-2-methoxy-4-methylbenzenesulfonate is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes an acetylamino group, a methoxy group, and a chloro substituent on a benzenesulfonate backbone. Its distinct functional groups make it a versatile molecule for various chemical reactions and applications.

Properties

Molecular Formula

C16H16ClNO5S

Molecular Weight

369.8 g/mol

IUPAC Name

(2-acetamidophenyl) 5-chloro-2-methoxy-4-methylbenzenesulfonate

InChI

InChI=1S/C16H16ClNO5S/c1-10-8-15(22-3)16(9-12(10)17)24(20,21)23-14-7-5-4-6-13(14)18-11(2)19/h4-9H,1-3H3,(H,18,19)

InChI Key

GGNZJLYFHQMIES-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Cl)S(=O)(=O)OC2=CC=CC=C2NC(=O)C)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Acetylamino)phenyl 5-chloro-2-methoxy-4-methylbenzenesulfonate typically involves multiple steps. One common method includes the acetylation of 2-aminophenol followed by sulfonation and chlorination reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch processes with stringent control over reaction parameters such as temperature, pressure, and pH. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(Acetylamino)phenyl 5-chloro-2-methoxy-4-methylbenzenesulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-(Acetylamino)phenyl 5-chloro-2-methoxy-4-methylbenzenesulfonate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in biochemical assays to study enzyme activity and protein interactions.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(Acetylamino)phenyl 5-chloro-2-methoxy-4-methylbenzenesulfonate involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with biological macromolecules, while the chloro and methoxy groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Acetylamino)phenyl 5-chloro-2-methoxybenzenesulfonate
  • 2-(Acetylamino)phenyl 5-chloro-4-methylbenzenesulfonate
  • 2-(Acetylamino)phenyl 2-methoxy-4-methylbenzenesulfonate

Uniqueness

The uniqueness of 2-(Acetylamino)phenyl 5-chloro-2-methoxy-4-methylbenzenesulfonate lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

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